An In-Depth Technical Guide to the Physical Properties of Methyl 3-bromo-2,5-difluorobenzoate
An In-Depth Technical Guide to the Physical Properties of Methyl 3-bromo-2,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific physicochemical characteristics that make it a valuable building block in the synthesis of complex molecules. The strategic placement of these halogens influences the compound's reactivity, conformational preferences, and intermolecular interactions, thereby impacting the properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-bromo-2,5-difluorobenzoate, offering insights for its application in research and development.
Chemical Identity and Molecular Structure
The foundational step in understanding the physical properties of a compound lies in its precise chemical identity and three-dimensional structure.
| Identifier | Value |
| Chemical Name | Methyl 3-bromo-2,5-difluorobenzoate |
| CAS Number | 1524902-93-9[1][2] |
| Molecular Formula | C₈H₅BrF₂O₂[1] |
| Molecular Weight | 251.02 g/mol [1] |
| SMILES | O=C(OC)C1=CC(F)=CC(Br)=C1F[1] |
The arrangement of atoms in Methyl 3-bromo-2,5-difluorobenzoate is crucial for interpreting its physical behavior. The following diagram illustrates the molecular structure.
Caption: Molecular structure of Methyl 3-bromo-2,5-difluorobenzoate.
Tabulated Physical Properties
A summary of the available physical property data for Methyl 3-bromo-2,5-difluorobenzoate is presented below. It is important to note that some of these values are predicted and await experimental verification.
| Physical Property | Value | Source |
| Appearance | White to pale yellow solid | [3] |
| Boiling Point | 261.7 ± 40.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Purity | Typically ≥97% | [1] |
Detailed Discussion of Physical Properties
Boiling Point
The boiling point of a substance is a critical parameter for its purification by distillation and for understanding its volatility. For Methyl 3-bromo-2,5-difluorobenzoate, a predicted boiling point of 261.7 ± 40.0 °C at atmospheric pressure suggests it is a relatively high-boiling liquid or a solid with a boiling point in this range. The presence of polar functional groups (ester) and the overall molecular weight contribute to significant intermolecular van der Waals forces and dipole-dipole interactions, leading to this elevated boiling point. For comparison, the isomer Methyl 3-bromo-2-fluorobenzoate has a reported boiling point of approximately 255.391°C.[3]
Melting Point
Solubility
The solubility of a compound in various solvents is a key determinant of its utility in different reaction conditions and formulation processes. While specific solubility data for Methyl 3-bromo-2,5-difluorobenzoate is not available, its structural features allow for qualitative predictions. The presence of the polar ester group suggests some solubility in polar organic solvents. However, the halogenated benzene ring is lipophilic, indicating good solubility in nonpolar organic solvents. For a related isomer, Methyl 2-bromo-4-fluorobenzoate, it is reported to be slightly soluble in water but easily soluble in organic solvents like ethanol, methanol, and ether.[4] A similar solubility profile can be anticipated for Methyl 3-bromo-2,5-difluorobenzoate.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of Methyl 3-bromo-2,5-difluorobenzoate experimentally, the following standard protocols can be employed.
Melting Point Determination (Capillary Method)
This method provides a melting range, which is indicative of purity.
Methodology:
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A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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The sample is heated at a slow, controlled rate.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
For compounds that are liquid at or near room temperature, or for determining the boiling point of a solid, a distillation setup is used.
Methodology:
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A small quantity of the compound is placed in a distillation flask.
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The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
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The liquid is heated to its boiling point.
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The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady distillation is observed, is recorded as the boiling point.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity. While specific spectra for Methyl 3-bromo-2,5-difluorobenzoate are not widely published, the expected spectral features can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons and a complex multiplet pattern for the aromatic protons, with couplings to the fluorine atoms.
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¹³C NMR: The spectrum would display signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine would show characteristic C-F coupling.
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¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and various aromatic C-H and C-C stretching and bending vibrations. The C-F and C-Br stretching vibrations would also be present in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Safety and Handling
Methyl 3-bromo-2,5-difluorobenzoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-bromo-2,5-difluorobenzoate is a valuable synthetic intermediate with physical properties that are influenced by its unique halogen substitution pattern. While some of its physical properties, such as the boiling point, have been predicted, further experimental determination of its melting point, density, and solubility is warranted to provide a more complete physicochemical profile. The information and experimental guidelines provided in this technical guide are intended to assist researchers and drug development professionals in the effective handling and application of this compound in their scientific endeavors.
References
- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Methyl 3-bromo-2,5-difluorobenzo
- Methyl 2-bromo-4-fluorobenzo
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